
Methyl 5-bromo-2-chlorobenzoate
Overview
Description
Methyl 5-bromo-2-chlorobenzoate (C₉H₇BrClO₂) is a halogenated aromatic ester featuring a bromine atom at the 5-position and a chlorine atom at the 2-position on the benzoate ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic compounds. For instance, it is utilized as a precursor in the synthesis of 2-chloro-5-cyclopropylbenzoate derivatives via cyclopropanation reactions, achieving yields up to 83% . Its high reactivity at the bromine and chlorine positions enables diverse functionalization, making it valuable in pharmaceutical research and material science. Commercial suppliers, such as Santa Cruz Biotechnology and CymitQuimica, provide high-purity grades for research applications .
Preparation Methods
General Synthetic Strategy
The preparation of methyl 5-bromo-2-chlorobenzoate typically follows a multi-step synthetic route:
- Step 1: Bromination of 2-chlorobenzonitrile or related precursors to introduce the bromine substituent selectively at the 5-position.
- Step 2: Hydrolysis of the nitrile group to the corresponding carboxylic acid or its salt.
- Step 3: Esterification of the carboxylic acid to the methyl ester.
This approach leverages the directing effects of substituents on the aromatic ring to achieve regioselective bromination and efficient conversion to the ester.
Detailed Preparation Methods
Bromination of 2-Chlorobenzonitrile
The key initial step is the selective bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile. The cyano group strongly directs the bromination to the 5-position, minimizing byproducts.
- Reagents: Common brominating agents include N-bromosuccinimide (NBS), bromine, dibromohydantoin, phosphorus tribromide, and others.
- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures (0 ± 5 °C) initially, followed by stirring at 20–30 °C for several hours.
- Selectivity and Yield: High selectivity is achieved, with HPLC purity of 5-bromo-2-chlorobenzonitrile exceeding 96%. Byproduct formation, such as 3-bromo isomers, is kept below 3%.
Parameter | Value/Range |
---|---|
Solvent | Dichloromethane |
Temperature (initial) | 0 ± 5 °C |
Temperature (reaction) | 20–30 °C |
Brominating agent | NBS (1.0 eq) |
Reaction time | ~5 hours |
Purity (HPLC) | >96% |
Byproduct (3-bromo isomer) | <3% |
Hydrolysis of 5-Bromo-2-Chlorobenzonitrile
The nitrile group is hydrolyzed under alkaline conditions to form the corresponding 5-bromo-2-chlorobenzoate salt, which is then acidified to yield 5-bromo-2-chlorobenzoic acid.
- Reagents: Inorganic bases such as sodium hydroxide, potassium carbonate, or potassium phosphate.
- Conditions: Hydrolysis is performed at elevated temperatures (30–150 °C) for 2–24 hours.
- Acidification: After hydrolysis, protonic acids such as sulfuric acid or hydrochloric acid are added to convert the salt to the free acid.
- Yield and Purity: The process yields 5-bromo-2-chlorobenzoic acid with yields of 80–90% and purities greater than 99% by HPLC.
Hydrolysis Conditions Summary:
Parameter | Value/Range |
---|---|
Base | NaOH, K2CO3, KH2PO4, etc. |
Base to nitrile molar ratio | 1 : 1.0–5.0 |
Temperature | 30–150 °C |
Reaction time | 2–24 hours |
Acid used for acidification | H2SO4, HCl, HNO3, HBr, H3PO4 |
Acid to salt molar ratio | 1 : 2.0–10.0 |
Acidification temperature | -10 to 100 °C |
Acidification time | 2–12 hours |
Esterification to this compound
The methyl ester is obtained by esterification of 5-bromo-2-chlorobenzoic acid, typically using methanol and an acid catalyst.
- Common Methods: Fischer esterification using methanol and sulfuric acid or other acidic catalysts.
- Alternative Methods: Use of dimethyl sulfate or methyl iodide with base for methylation.
- Industrial Scale: Processes have been scaled up successfully with good yields and purity.
An industrially practical route involves starting from dimethyl terephthalate, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to reach this compound derivatives with overall yields around 24% on large scale (70 kg batches).
Summary Table of Preparation Steps
Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | Bromination | 2-Chlorobenzonitrile | NBS, DCM, 0–30 °C, 5 h | 5-Bromo-2-chlorobenzonitrile | >96% purity | High regioselectivity |
2 | Hydrolysis | 5-Bromo-2-chlorobenzonitrile | NaOH or K2CO3, 30–150 °C, 2–24 h | 5-Bromo-2-chlorobenzoic acid salt | 80–90% | Followed by acidification |
3 | Acidification | Benzoate salt | H2SO4 or HCl, -10 to 100 °C, 2–12 h | 5-Bromo-2-chlorobenzoic acid | >99% purity | Precipitates out for isolation |
4 | Esterification | 5-Bromo-2-chlorobenzoic acid | Methanol, acid catalyst (H2SO4), reflux | This compound | High | Standard Fischer esterification |
Research Findings and Industrial Relevance
- The use of 2-chlorobenzonitrile as a starting material is advantageous due to the strong directing effect of the nitrile group, which ensures high selectivity in bromination and suppresses byproduct formation.
- The hydrolysis step under alkaline conditions is efficient and scalable, with mild conditions that avoid harsh reagents and minimize environmental impact.
- Esterification methods are well established and can be adapted for industrial scale, ensuring cost-effectiveness and high purity products.
- The overall synthetic route is practical for large-scale production, with yields and purities suitable for pharmaceutical intermediate requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products:
Nucleophilic Substitution: Products include substituted benzoates.
Reduction: Products include 5-bromo-2-chlorobenzyl alcohol.
Hydrolysis: Products include 5-bromo-2-chlorobenzoic acid
Scientific Research Applications
Pharmaceutical Development
Methyl 5-bromo-2-chlorobenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders like diabetes. For example:
- SGLT2 Inhibitors : It is a precursor for synthesizing SGLT2 inhibitors, which are currently being explored for their efficacy in managing type 2 diabetes. The compound's derivatives have shown promise in preclinical and clinical studies .
Organic Synthesis
The compound serves as a building block in organic synthesis due to its reactive halogen atoms, which can be substituted or modified to create more complex molecules:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with various nucleophiles, leading to diverse derivatives that may possess unique biological activities .
Material Science
Research has indicated potential applications in developing new materials, including polymers and coatings, where the compound's chemical properties can enhance performance characteristics.
Case Study 1: Synthesis of SGLT2 Inhibitors
A notable study demonstrated the efficient synthesis of a key intermediate for SGLT2 inhibitors using this compound as a starting material. The process involved multiple steps including nitration, hydrolysis, hydrogenation, and esterification, yielding significant amounts of the desired product with high purity .
Case Study 2: Environmental Impact Assessment
Research has also focused on assessing the environmental impact of synthesizing this compound. Innovations in the synthesis process have led to reduced waste generation and improved safety profiles compared to traditional methods .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. The bromine and chlorine substituents on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications .
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
- Ethyl 5-Bromo-2-Chlorobenzoate (C₉H₈BrClO₂) : The ethyl ester analogue shares the same halogen substitution pattern but differs in the ester group. It exhibits a molecular weight of 263.52 g/mol and a LogP of 3.48, indicating higher lipophilicity compared to the methyl ester. It is commonly analyzed via reverse-phase HPLC .
- Propan-2-yl 5-Bromo-2-Chlorobenzoate (C₁₀H₁₀BrClO₂) : The isopropyl ester variant has a molecular weight of 277.54 g/mol. Its bulkier ester group may influence steric interactions in reactions, making it suitable for specialized synthetic pathways .
Analogues with Additional Substituents
- Methyl 5-Amino-2-Bromo-4-Chlorobenzoate: Introduces an amino group at the 5-position, enhancing its utility in synthesizing nitrogen-containing bioactive molecules. This compound is prioritized in medicinal chemistry for drug candidate development .
- Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate (C₉H₈BrClO₃) : A methoxy group at the 2-position increases electron density on the aromatic ring, altering reactivity. Synthesized via methylation of the corresponding acid with K₂CO₃ and MeI, this derivative is used in probe molecules for biological studies .
- Methyl 5-(2-Bromoacetyl)-2-Propoxybenzoate: Features a bromoacetyl and propoxy group, enabling cross-coupling reactions. Its non-planar ester group (dihedral angle = 41.65° with the benzene ring) influences crystal packing via C–H⋯O interactions, relevant in solid-state chemistry .
Data Tables
Table 1: Key Properties of Methyl 5-Bromo-2-Chlorobenzoate and Analogues
*Estimated values based on structural analogues.
Research Findings
- Synthetic Versatility : this compound is a key starting material for cyclopropane derivatives, achieving high yields (83–96%) in multi-step syntheses .
- Analytical Applications : Ethyl 5-bromo-2-chlorobenzoate’s chromatographic behavior under reverse-phase HPLC conditions has been standardized, aiding in quality control for industrial batches .
Biological Activity
Methyl 5-bromo-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and applications of this compound based on diverse sources.
Synthesis Methods
The synthesis of this compound typically involves bromination and chlorination reactions applied to benzoic acid derivatives. A commonly reported method includes:
- Bromination : The starting material, 2-chlorobenzoic acid, undergoes bromination using N-bromosuccinimide (NBS) in a sulfuric acid system.
- Esterification : The resultant acid is then methylated to form the methyl ester, which is the target compound.
This process has been optimized for yield and purity, making it suitable for industrial applications .
Antidiabetic Properties
This compound serves as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT-2) inhibitors, which are promising therapeutic agents for managing type 2 diabetes mellitus. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels without relying on insulin pathways .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of halogen atoms (bromine and chlorine) enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
Case Studies and Research Findings
- Antidiabetic Research : In a study focusing on SGLT-2 inhibitors, this compound was identified as a significant precursor in the development of compounds that showed effective glucose-lowering effects in preclinical trials .
- Antimicrobial Screening : A series of tests conducted on various halogenated benzoates, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of many standard antibiotics .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHBrClO |
CAS Number | 251085-87-7 |
Purity | ≥97% |
Biological Activities | Antidiabetic, Antimicrobial |
Synthesis Yield | Up to 24% in scalable processes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized?
this compound is synthesized via esterification of 5-bromo-2-chlorobenzoic acid using methanol under acidic catalysis. A key method involves coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a precursor. For example, this compound (15c’) was reacted with cyclopropane derivatives under palladium catalysis to yield methyl 2-chloro-5-cyclopropylbenzoate, achieving an 83% yield . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Temperature : 80–100°C in toluene or DMF.
- Purification : Column chromatography (hexane/ethyl acetate).
Data Table :
Reaction Component | Optimal Condition | Yield (%) |
---|---|---|
Catalyst (Pd) | Pd(PPh₃)₄ | 83 |
Solvent | Toluene | 75–83 |
Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?
Combined spectroscopic and crystallographic methods are critical:
- NMR : NMR (CDCl₃) shows aromatic protons as doublets (δ 7.51 and 7.33 ppm) with coupling constants () confirming ortho-substitution .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in halogen positioning. For related esters (e.g., methyl 2-acetamido-5-chlorobenzoate), SHELX software achieved R-factors < 0.05, ensuring high precision .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or HRMS data often arise from impurities or tautomerism. For example:
- Impurity removal : Use preparative HPLC or repeated recrystallization.
- Tautomer analysis : Compare experimental NMR shifts with computational predictions (DFT/B3LYP). In methyl 2-chloro-5-cyclopropylbenzoate, HRMS confirmed the molecular ion at m/z 211.0521 (expected 211.0526), with deviations < 2 ppm .
Q. How is this compound utilized in designing bioactive molecules, and what mechanistic insights exist?
This compound is a key intermediate in drug discovery. For instance:
- Antifibrotic agents : It was used to synthesize 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which inhibit MRTF/SRF-mediated transcription (IC₅₀ = 5–50 nM) .
- Mechanistic studies : The bromine and chlorine substituents enhance electrophilicity, enabling cross-coupling reactions to introduce cyclopropyl or aryl groups .
Q. What challenges arise in crystallizing this compound derivatives, and how are they mitigated?
Halogenated esters often form disordered crystals. Strategies include:
- Cryocrystallography : Data collection at 100 K reduces thermal motion.
- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections, as demonstrated for methyl 2-acetamido-5-chlorobenzoate .
Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?
The electron-withdrawing Cl and Br groups activate the benzene ring for nucleophilic attack. Key findings:
- Meta-directing effects : Bromine at C5 directs nucleophiles to C3 or C6 positions.
- Kinetic studies : Second-order rate constants () for reactions with amines in DMF range from to , depending on steric hindrance .
Q. What analytical methods validate the purity of this compound in high-throughput synthesis pipelines?
- HPLC : Retention time comparison with standards (e.g., 7.31 min for methyl 2-chloro-5-cyclopropylbenzoate) .
- GC-MS : Quantifies residual solvents (e.g., toluene < 0.1%).
- Elemental analysis : Acceptable C/H/N deviations ≤ 0.4% .
Q. Methodological Guidance
Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?
- Catalyst deactivation : Use degassed solvents and inert atmospheres.
- Competing side reactions : Add silver salts (e.g., Ag₂O) to suppress proto-dehalogenation.
- Scale-up adjustments : Maintain a substrate/catalyst ratio of 100:1 to minimize costs .
Properties
IUPAC Name |
methyl 5-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGGQQIXPPXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357071 | |
Record name | methyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251085-87-7 | |
Record name | Methyl 5-bromo-2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251085-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-bromo-2-chloro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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